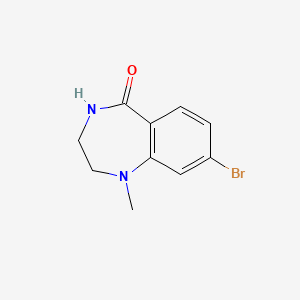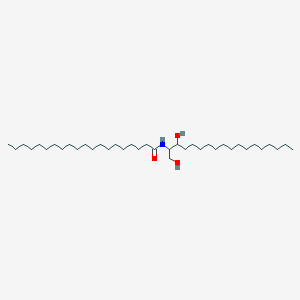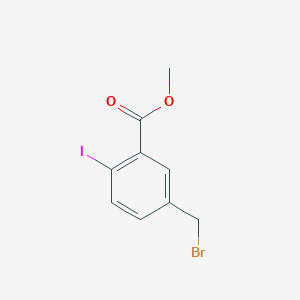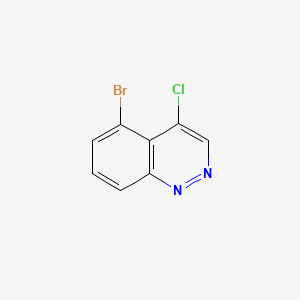
8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one is a chemical compound belonging to the benzodiazepine class, which are known for their sedative, anxiolytic, and muscle relaxant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one typically involves multiple steps, starting with the bromination of a suitable precursor. One common method includes the reaction of 1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one with bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one is studied for its potential effects on various biological pathways. It has been investigated for its role in modulating neurotransmitter systems.
Medicine: Medically, this compound has shown promise in the development of new therapeutic agents
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique structure allows for the creation of novel compounds with improved efficacy and safety profiles.
Mechanism of Action
The mechanism by which 8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By enhancing the effect of GABA, it produces a calming effect on the nervous system. The molecular targets include GABA_A receptors, and the pathways involved are those related to neurotransmission and neuronal excitability.
Comparison with Similar Compounds
5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness: 8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one stands out due to its specific structural features, such as the presence of the bromine atom at the 8-position, which influences its reactivity and biological activity. This uniqueness allows it to be used in specialized applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C10H11BrN2O |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
8-bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one |
InChI |
InChI=1S/C10H11BrN2O/c1-13-5-4-12-10(14)8-3-2-7(11)6-9(8)13/h2-3,6H,4-5H2,1H3,(H,12,14) |
InChI Key |
VQJZJTVHUGOOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC(=O)C2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one](/img/structure/B15359865.png)


![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylpentanoate](/img/structure/B15359900.png)
![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine](/img/structure/B15359907.png)

![6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid](/img/structure/B15359914.png)


![N-[2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide](/img/structure/B15359925.png)
![Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B15359929.png)
![Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15359936.png)


